4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
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Description
The compound 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a furan derivative with potential interest in organic chemistry and medicinal chemistry due to its structural complexity and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related furan derivatives, which can be useful in understanding the behavior and properties of the compound .
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the Garcia-Gonzalez reaction is mentioned as a method to generate furan derivatives from D-glucose and ethyl acetoacetate, leading to various ester and amide derivatives . Although the specific synthesis of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied, with modifications to introduce the diethylaminomethyl and isobutyl groups at the appropriate positions on the furan ring.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen as one of the atoms. The substitution pattern on the furan ring is crucial for the chemical and biological properties of the compound. In the case of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid, the presence of diethylaminomethyl and isobutyl substituents would influence the electron distribution and steric hindrance, potentially affecting the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. The papers provided discuss reactions such as the opening of a thiadiazole ring , hydrazinolysis of an ester group , and 1,3-dipolar cycloaddition . These reactions highlight the reactivity of furan compounds towards nucleophiles and the formation of new bonds. The specific chemical reactions of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid would depend on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and boiling point. Additionally, the electronic properties of the furan ring, such as its aromaticity and electron density, can impact its chemical reactivity and interactions with other molecules. The specific properties of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid would need to be determined experimentally, as they are not discussed in the provided papers.
Scientific Research Applications
Furan Fatty Acids and Health
Furan fatty acids, found in plants, algae, and fish, exhibit anti-oxidant and anti-inflammatory activities and inhibit lipid peroxidation. Although a metabolite of these acids, CMPF, shows varied levels in health and disease, its role in diabetes and renal health remains controversial. This ambiguity suggests a need for further investigation into whether CMPF indicates healthy diets or is associated with chronic conditions. Overall, the balance of evidence points towards the health benefits of furan fatty acids (Xu et al., 2017).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) positions these compounds as potential sustainable alternatives to petrochemical feedstocks. These derivatives serve as precursors for various chemicals, highlighting the importance of furan compounds in developing green chemistry solutions (Chernyshev et al., 2017).
Misidentification of Furan Derivatives
The study on Aspergillus flavus isolated from worker bees highlighted the misidentification of kojic acid with a furan derivative, emphasizing the challenges in accurately characterizing these compounds. This underscores the importance of meticulous spectral analysis in distinguishing closely related furan compounds (DellaGreca et al., 2019).
properties
IUPAC Name |
4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18/h10H,6-9H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOCCWWXYPZDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354333 |
Source
|
Record name | 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid | |
CAS RN |
435341-96-1 |
Source
|
Record name | 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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